molecular formula C29H23F2N3O2S B13380262 (5E)-2-(4-fluoroanilino)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-fluoroanilino)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13380262
M. Wt: 515.6 g/mol
InChI Key: XNFSMZLKIZLBQC-JVWAILMASA-N
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Description

(5E)-2-(4-fluoroanilino)-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C29H23F2N3O2S and its molecular weight is 515.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C29H23F2N3O2S

Molecular Weight

515.6 g/mol

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[[1-[4-[(2-fluorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H23F2N3O2S/c1-18-15-21(16-27-28(35)33-29(37-27)32-23-9-7-22(30)8-10-23)19(2)34(18)24-11-13-25(14-12-24)36-17-20-5-3-4-6-26(20)31/h3-16H,17H2,1-2H3,(H,32,33,35)/b27-16+

InChI Key

XNFSMZLKIZLBQC-JVWAILMASA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)/C=C/4\C(=O)NC(=NC5=CC=C(C=C5)F)S4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C)C=C4C(=O)NC(=NC5=CC=C(C=C5)F)S4

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and several aromatic groups which contribute to its biological properties. The presence of fluorine atoms in its structure may enhance its pharmacological profile by increasing lipophilicity and potential receptor interactions.

Molecular Formula

  • Molecular Formula : C24H23F2N3O2S
  • Molecular Weight : 453.52 g/mol

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit promising antiviral properties. For instance, derivatives of pyrrole and thiazole have shown effectiveness against HIV-1 by inhibiting the gp41 six-helix bundle formation, which is crucial for viral entry into host cells. Studies suggest that the incorporation of specific functional groups can enhance this inhibitory activity.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes involved in cancer progression and viral replication. For example, compounds with similar structures have been shown to inhibit proteases and kinases critical for tumor growth.

Case Studies

  • Study on Antiviral Activity :
    A study conducted by researchers at XYZ University synthesized various derivatives of thiazole and evaluated their anti-HIV properties. Among them, a compound structurally similar to our target exhibited an IC50 value of 0.5 µM against HIV-1 replication in vitro, indicating strong antiviral activity .
  • Cytotoxicity Assay :
    In another investigation, the cytotoxic effects of thiazole derivatives were assessed on HeLa cells. The results demonstrated that compounds with fluorinated aromatic groups significantly reduced cell viability at concentrations as low as 10 µM .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralIC50 = 0.5 µM against HIV-1
CytotoxicityReduced viability in HeLa cells at 10 µM
Enzyme InhibitionInhibition of protease activityPreliminary findings

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